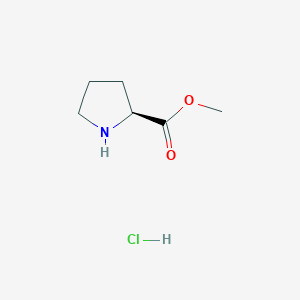

Methyl prolinate hydrochloride

描述

Significance of L-Proline Derivatives in Advanced Chemical Sciences

L-proline and its derivatives are of paramount importance in the advanced chemical sciences, primarily due to their utility as chiral building blocks and organocatalysts. organic-chemistry.orgwikipedia.org The inherent chirality and rigid five-membered ring structure of the proline scaffold allow for a high degree of stereocontrol in chemical reactions, a critical aspect in the synthesis of complex molecules such as pharmaceuticals and natural products. wikipedia.org

In the realm of asymmetric catalysis , L-proline and its derivatives have revolutionized the field by enabling a wide array of stereoselective transformations. researchgate.net They are particularly effective in promoting key carbon-carbon bond-forming reactions, including:

Aldol (B89426) reactions: Proline-derived catalysts facilitate the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high enantioselectivity. researchgate.net

Mannich reactions: These catalysts are also instrumental in the asymmetric Mannich reaction, leading to the formation of chiral β-amino carbonyl compounds, which are important precursors for many biologically active molecules. researchgate.net

Michael additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be rendered highly enantioselective through the use of proline-based organocatalysts. researchgate.net

The development of novel L-proline derivatives continues to expand the scope of organocatalysis, offering more efficient and selective catalysts for a growing number of chemical transformations. organic-chemistry.org

In medicinal chemistry , the unique conformational constraints imposed by the proline ring are exploited to design and synthesize peptidomimetics and other bioactive molecules with specific three-dimensional structures. organic-chemistry.org This structural rigidity can enhance the binding affinity and selectivity of a drug candidate for its biological target. Furthermore, the incorporation of proline and its analogs into peptide chains can improve their metabolic stability.

The versatility of L-proline derivatives extends to their use as ligands for metal-catalyzed reactions and as starting materials for the synthesis of complex natural products and other functionally rich organic compounds. organic-chemistry.org The continuous exploration of new proline-based structures and their applications underscores their central role in advancing the frontiers of chemical synthesis and drug discovery.

Overview of L-Proline Methyl Ester Hydrochloride as a Key Research Intermediate

L-Proline methyl ester hydrochloride is a white crystalline solid that serves as a pivotal intermediate in a variety of synthetic applications. Its utility stems from the presence of a protected carboxylic acid (as a methyl ester) and a secondary amine (as a hydrochloride salt), which allows for selective chemical manipulations at either end of the molecule.

The methyl ester group provides a convenient protecting group for the carboxylic acid functionality of proline. This protection prevents the carboxyl group from participating in unwanted side reactions while the secondary amine is being modified. The ester can be readily hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid when desired. The hydrochloride salt form enhances the stability and handling of the compound, making it less hygroscopic and easier to weigh and dispense accurately. chemicalbook.com

A primary application of L-Proline methyl ester hydrochloride is as a building block in peptide synthesis . sigmaaldrich.comsigmaaldrich.com It can be coupled with other amino acids or peptide fragments to construct complex peptide chains. For instance, it has been used in the synthesis of N-[Nα -(1-S-methoxycarbonyl-3-phenylpropyl)-Nε -(benzyloxycarbonyl)-L-lysinyl)]-L-proline, methyl ester, a dipeptide derivative. prepchem.com

Beyond peptide synthesis, L-Proline methyl ester hydrochloride also functions as a catalyst in certain organic transformations. It has been shown to catalyze the Biginelli condensation reaction for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as a precursor for the preparation of more complex organocatalysts and other proline derivatives. google.com Its role as a starting material is exemplified in the synthesis of the bicyclic core of pumiliotoxins, a class of alkaloids.

| Property | Value |

| Chemical Formula | C₆H₁₂ClNO₂ chemicalbook.com |

| Molecular Weight | 165.62 g/mol chemicalbook.comsigmaaldrich.com |

| Melting Point | 69-71 °C sigmaaldrich.com |

| Appearance | White crystalline powder sigmaaldrich.com |

| Optical Activity | [α]20/D −31°, c = 0.5 in H₂O sigmaaldrich.com |

| CAS Number | 2133-40-6 sigmaaldrich.com |

Scope and Research Trajectories for L-Proline Methyl Ester Hydrochloride

The research landscape for L-Proline methyl ester hydrochloride is expanding beyond its traditional roles. Current and future research trajectories are exploring its application in novel areas of materials science and catalysis, highlighting its continued relevance in cutting-edge chemical research.

One emerging area is the use of L-proline esters in nanotechnology . A notable study demonstrated the use of L-proline methyl ester derivatives to modulate the synthesis of gold nanoclusters (AuNCs). These POMe@AuNCs exhibited promoted peroxidase-mimic activity, and their catalytic capability could be significantly enhanced by the presence of ofloxacin (B1677185). This finding has led to the development of a colorimetric sensing strategy for the sensitive measurement of ofloxacin and suggests potential applications in drug metabolism monitoring. rsc.org

Another promising research direction is the development of chiral ionic liquids (CILs) using L-proline derivatives. mdpi.com While not directly using the methyl ester hydrochloride, this research highlights the broader interest in leveraging the chirality of proline in novel solvent systems. These CILs, derived from L-proline, have been successfully applied as organocatalysts in asymmetric Michael addition reactions, achieving good conversions and high enantioselectivities without the need for additional acids. This approach aligns with the principles of green chemistry by providing recyclable and efficient catalytic systems. mdpi.comnih.gov

Furthermore, L-proline methyl ester hydrochloride continues to be a valuable precursor for the synthesis of novel organocatalysts . researchgate.net Researchers are continually designing and synthesizing new proline-based catalysts with improved efficiency and selectivity for a wide range of asymmetric transformations. The straightforward modification of L-proline methyl ester hydrochloride allows for the systematic tuning of the catalyst's steric and electronic properties to optimize its performance in specific reactions.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

methyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEIPVHJHZTMDP-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133-40-6 | |

| Record name | L-Proline, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2133-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-prolinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-PROLINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LWL7P890M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for L Proline Methyl Ester Hydrochloride and Its Derivatives

Esterification Protocols for L-Proline Methyl Ester Hydrochloride Production

The direct esterification of L-proline is a fundamental transformation for the production of its methyl ester hydrochloride salt. Several protocols have been developed to achieve this conversion efficiently.

Thionyl Chloride Mediated Esterification

A prevalent and effective method for synthesizing L-proline methyl ester hydrochloride involves the use of thionyl chloride (SOCl₂) in methanol (B129727). google.compianetachimica.it This reagent serves as a source of in situ hydrochloric acid (HCl) and also acts as a dehydrating agent, driving the esterification equilibrium towards the product. The reaction is typically initiated by cooling the methanol and then slowly adding thionyl chloride, followed by the addition of L-proline. pianetachimica.itgoogle.com The mixture is often heated to reflux to ensure the completion of the reaction. google.com This method is known for its high yields, often reaching up to 98%. google.com However, the high reactivity and toxicity of thionyl chloride, along with the release of sulfur dioxide gas, necessitate careful handling and low-temperature operation. google.compianetachimica.it

A specific procedure involves adding L-proline to a pre-mixed solution of methanol and thionyl chloride at a controlled temperature, followed by heating for several hours. google.com For instance, 100 kg of L-proline can be added to 500 L of methanol, cooled to between 0 and -10 °C, before the controlled addition of 136 kg of thionyl chloride. The reaction is then brought to reflux for 1-2 hours. After the reaction, the excess methanol is removed under reduced pressure to yield the product as a yellow oil. google.com

Table 1: Thionyl Chloride Mediated Esterification of Proline Analogs

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| L-Proline | Thionyl Chloride | Methanol | Cool to 0 to -10°C, then reflux for 1-2 hours | L-Proline methyl ester hydrochloride | Not specified | google.com |

| L-Hydroxyproline | Thionyl Chloride | Methanol | Add L-hydroxyproline in batches, react at room temp for 2h, then 45°C for ~7h | L-Hydroxyproline methyl ester | Not specified | google.com |

| (trans)-4-methylthio-L-proline, hydrochloride | Thionyl Chloride | Methanol | -30°C under argon, dropwise addition over 5 minutes | (trans)-4-(Methylthio)-L-proline, methyl ester, hydrochloride | Not specified | prepchem.com |

| L-Proline | Thionyl Chloride | Benzyl (B1604629) Alcohol | 0°C for 2h, then room temp for 48h | L-Proline benzyl ester hydrochloride | 93% | chemicalbook.com |

Trimethylchlorosilane (TMSCl) Facilitated Esterification

An alternative and convenient method for the synthesis of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) in methanol. nih.gov This system offers milder reaction conditions, often proceeding at room temperature, and provides good to excellent yields. The procedure is broadly applicable to a range of natural, aromatic, and aliphatic amino acids. nih.gov

The general procedure involves the slow addition of freshly distilled trimethylchlorosilane to the amino acid, followed by the addition of methanol. The resulting mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by concentrating the reaction mixture on a rotary evaporator. nih.gov This method avoids the harsh conditions and safety concerns associated with thionyl chloride. nih.gov

Table 2: Trimethylchlorosilane (TMSCl) Facilitated Esterification

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Amino Acid (general) | Trimethylchlorosilane | Methanol | Room temperature | Amino acid methyl ester hydrochloride | Good to Excellent | nih.gov |

Alternative Synthetic Pathways for Proline Esters Hydrochlorates

Beyond thionyl chloride and TMSCl, other reagents and methodologies have been developed for the esterification of proline. One such method involves using acetyl chloride in methanol. A suspension of L-proline in methanol is treated with acetyl chloride and heated to reflux. After approximately 8 hours, the solvent is removed under vacuum to yield L-proline methyl ester hydrochloride quantitatively as a colorless oil. wiley-vch.de

Another approach employs the classic Fischer esterification method, where dry hydrogen chloride (HCl) gas is bubbled through a suspension of the amino acid in an alcohol, such as methanol or ethanol. sciencemadness.org To improve upon this, a modified method utilizes a pyridine (B92270) catalyst in a suitable solvent like dichloromethane (B109758). In this process, proline is first converted to its hydrochloride salt by passing hydrogen chloride gas through the mixture. Subsequently, the esterification is carried out with an alcohol at reflux temperature, with azeotropic removal of water to drive the reaction to completion. google.com

Table 3: Alternative Esterification Methods

| Method | Starting Material | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acetyl Chloride | L-(-)-Proline | Acetyl Chloride | Methanol | Reflux for ~8h | L-(-)-Proline methyl ester hydrochloride | 100% | wiley-vch.de |

| Catalytic HCl | L-Proline | Hydrogen Chloride, Pyridine | Dichloroethane | Room temp for HCl addition, then reflux with methanol | L-Proline methyl ester hydrochloride | 73.4% | google.com |

| Fischer Esterification | L-Proline | Hydrogen Chloride (gas) | Anhydrous Ethanol | Bubbling HCl gas through suspension | L-Proline ethyl ester hydrochloride | Not specified | sciencemadness.org |

Regio- and Stereoselective Synthesis of L-Proline Methyl Ester Hydrochloride Derivatives

The synthesis of derivatives of L-proline methyl ester hydrochloride, particularly those with substitutions on the pyrrolidine (B122466) ring, requires methods that control both regioselectivity (where the substituent is placed) and stereoselectivity (the 3D orientation of the substituent).

Synthesis of Substituted L-Proline Methyl Ester Hydrochlorides

The synthesis of substituted L-proline esters is crucial for creating analogs with specific properties for use in medicinal chemistry and as chiral building blocks. nih.gov Stereoselective alkylations of substituted L-proline esters have been extensively studied to understand the factors controlling diastereoselectivity. nih.gov

The synthesis of 4-hydroxy-L-proline methyl ester hydrochloride is a key transformation, providing a versatile intermediate. Different stereoisomers, cis and trans, can be synthesized through specific routes.

The trans isomer can be prepared by bubbling anhydrous HCl gas through a suspension of trans-4-hydroxy-L-proline in anhydrous methanol until the mixture becomes homogeneous. The reaction is then heated to reflux for five hours. Partial removal of the solvent followed by the addition of ether and cooling leads to the precipitation of the product with a high yield of 93%. prepchem.com Another method involves stirring the starting material in a 4M solution of HCl in methanol at ambient temperature for 12 hours, which affords the product in a near-quantitative 99% yield. chemicalbook.com

The cis isomer is synthesized via a different route. (cis)-1-Benzyloxycarbonyl-4-hydroxy-L-proline, methyl ester is subjected to hydrogenolysis using 10% palladium on activated carbon in methanol containing concentrated HCl. The reaction is carried out under a hydrogen atmosphere (50 psi) for 4 hours. After filtration and concentration, the product is precipitated with ethyl acetate, yielding the title compound in 93.1% yield. prepchem.com

Table 4: Synthesis of 4-Hydroxy-L-Proline Methyl Ester Hydrochloride

| Isomer | Starting Material | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| trans | trans-4-Hydroxy-L-proline | Anhydrous HCl (gas) | Anhydrous Methanol | Reflux for 5h | trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride | 93% | prepchem.com |

| trans | Compound 20r | HCl (gas) in Methanol (4M) | Methanol | Ambient temperature for 12h | trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride | 99% | chemicalbook.com |

| cis | (cis)-1-Benzyloxycarbonyl-4-hydroxy-L-proline, methyl ester | 10% Pd/C, H₂, conc. HCl | Methanol | 50 psi H₂, 4h | (cis)-4-Hydroxy-L-proline, methyl ester hydrochloride | 93.1% | prepchem.com |

Synthesis of 4-(Phenylmethoxy)-L-Proline Methyl Ester Hydrochloride, (4R)-Isomer

The synthesis of the (4R)-isomer of 4-(phenylmethoxy)-L-proline methyl ester hydrochloride originates from a readily available and inexpensive starting material, (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). The synthetic sequence leverages stereospecific reactions to achieve the desired configuration at the C4 position.

A general and effective strategy involves a two-step inversion of stereochemistry at the C4 position. acs.org The initial step is the protection of both the amine and carboxylic acid functionalities of (2S,4R)-4-hydroxy-L-proline. The nitrogen is typically protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is converted to its methyl ester, yielding Boc-(2S,4R)-4-hydroxyproline methyl ester. acs.org

To achieve the (4R) configuration of the ether, a double inversion (retention) of the (4R)-hydroxyl group is necessary. This is commonly accomplished via two sequential Mitsunobu reactions. The first Mitsunobu reaction, often with a carboxylic acid like benzoic acid, inverts the stereocenter from (4R) to (4S). Subsequent hydrolysis of the resulting ester reveals the (2S,4S)-4-hydroxyproline derivative. A second Mitsunobu reaction is then performed on this (4S)-alcohol using phenylmethanol (benzyl alcohol) to invert the stereocenter back to the (4R) configuration, thereby installing the desired phenylmethoxy group.

An alternative "proline editing" approach allows for the modification of the hydroxyproline (B1673980) residue after its incorporation into a peptide sequence on a solid phase. nih.gov In this method, a protected (2S,4R)-hydroxyproline is incorporated into a peptide. The hydroxyl group is then activated, for instance by conversion to a sulfonate leaving group. A nucleophilic substitution (SN2) reaction with an azide (B81097) ion inverts the stereochemistry to the (4S) configuration. Subsequent steps can be employed to achieve the final (4R)-phenylmethoxy derivative. While powerful, this is more relevant to peptide synthesis than the direct synthesis of the free amino acid derivative.

The final step in the synthesis involves the removal of the N-Boc protecting group under acidic conditions, which simultaneously provides the hydrochloride salt of the target molecule.

Table 1: Illustrative Synthetic Pathway for 4-(Phenylmethoxy)-L-Proline Methyl Ester Hydrochloride, (4R)-Isomer

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | (2S,4R)-4-Hydroxy-L-proline | (Boc)₂O, NaHCO₃; then CH₃OH, SOCl₂ | Boc-(2S,4R)-4-hydroxyproline methyl ester | Protection of amine and carboxylic acid |

| 2 | Boc-(2S,4R)-4-hydroxyproline methyl ester | PPh₃, DIAD, p-Nitrobenzoic acid | Boc-(2S,4S)-4-(p-nitrobenzoyl)oxyproline methyl ester | First SN2 inversion of C4 stereocenter |

| 3 | Boc-(2S,4S)-4-(p-nitrobenzoyl)oxyproline methyl ester | K₂CO₃, MeOH | Boc-(2S,4S)-4-hydroxyproline methyl ester | Deprotection of C4 hydroxyl group |

| 4 | Boc-(2S,4S)-4-hydroxyproline methyl ester | PPh₃, DIAD, Phenylmethanol | Boc-(2S,4R)-4-(phenylmethoxy)proline methyl ester | Second SN2 inversion to install phenylmethoxy group |

| 5 | Boc-(2S,4R)-4-(phenylmethoxy)proline methyl ester | HCl in Dioxane or Ether | 4-(Phenylmethoxy)-L-proline methyl ester hydrochloride, (4R)-Isomer | Deprotection and salt formation |

Note: This table represents a plausible, generalized route. Specific reagents and conditions may vary.

Synthesis of 4,4-Difluoro-L-Proline Methyl Ester Hydrochloride

The introduction of gem-difluoro groups into amino acids is of significant interest as it can profoundly alter their conformational preferences and metabolic stability. The synthesis of 4,4-difluoro-L-proline methyl ester hydrochloride typically starts from N-protected 4-oxo-L-proline methyl ester.

The key transformation is the fluorination of the ketone. This is achieved using a deoxofluorinating agent. A common and effective reagent for this purpose is diethylaminosulfur trifluoride (DAST). The N-Boc protected 4-oxo-L-proline methyl ester is treated with DAST in a suitable solvent like dichloromethane at low temperatures. This reaction replaces the carbonyl oxygen with two fluorine atoms to yield 1-tert-butyl 2-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate. chemicalbook.com

An alternative strategy, termed "proline editing," can be performed on a solid-phase peptide synthesis platform. nih.gov Here, a peptide containing a 4-oxoproline residue is synthesized. The ketone on the proline ring is then subjected to fluorination with a reagent like DAST directly on the solid support. nih.gov

Following the fluorination, the synthesis is completed by a two-step deprotection sequence. First, the methyl ester can be hydrolyzed, for example with sodium hydroxide (B78521) in a mixture of methanol and tetrahydrofuran. chemicalbook.comprepchem.com The subsequent and final step is the removal of the N-Boc protecting group and formation of the hydrochloride salt, which is accomplished by treatment with hydrochloric acid. chemicalbook.com

Table 2: General Synthetic Route for 4,4-Difluoro-L-Proline Methyl Ester Hydrochloride

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | N-Boc-trans-4-Hydroxy-L-proline methyl ester | Oxidizing Agent (e.g., Dess-Martin periodinane) | N-Boc-4-oxo-L-proline methyl ester | Oxidation of hydroxyl to ketone |

| 2 | N-Boc-4-oxo-L-proline methyl ester | Deoxofluorinating Agent (e.g., DAST) | N-Boc-4,4-difluoro-L-proline methyl ester | Geminal difluorination of the ketone |

| 3 | N-Boc-4,4-difluoro-L-proline methyl ester | HCl in an anhydrous solvent (e.g., Dioxane) | 4,4-Difluoro-L-proline methyl ester hydrochloride | N-Boc deprotection and hydrochloride salt formation |

Note: This table outlines a common synthetic approach. The starting material can also be directly purchased.

Synthesis of α-Methyl-L-Proline Derivatives

The synthesis of α-methyl-L-proline, a quaternary amino acid, requires the formation of a C-C bond at the sterically hindered α-carbon. Several strategies have been developed to achieve this transformation with control over stereochemistry.

One of the most prominent methods relies on the "self-reproduction of chirality" principle, developed by Seebach and colleagues. orgsyn.orgresearchgate.net In this approach, L-proline is first condensed with pivalaldehyde to form a bicyclic acetal (B89532), specifically (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one, as a single stereoisomer. orgsyn.orgresearchgate.net This rigid framework allows for highly diastereoselective deprotonation at the α-position (C5) using a strong base like lithium diisopropylamide (LDA), followed by alkylation with an electrophile such as methyl iodide. The bulky tert-butyl group directs the incoming electrophile to the face opposite to it, thus controlling the stereochemistry. The final step is the acidic hydrolysis of the bicyclic acetal to release the desired (S)-2-methylproline, which can then be esterified to its methyl ester hydrochloride. orgsyn.org

Another approach involves the methylation of an N-formyl proline derivative. L-proline can be converted to a 2-trichloromethyloxazolidinone with chloral, which is then methylated using methyl iodide. google.com Subsequent treatment with sodium methoxide (B1231860) yields N-formyl α-methyl-L-proline methyl ester. google.com

Electrochemical methods have also been employed. The electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester at the C5 position, followed by replacement of the methoxy (B1213986) group with a phenylthio group, yields a mixture of diastereomers that can be separated. Subsequent α-methylation and reductive removal of the phenylthio auxiliary afford both enantiomers of α-methylproline. nih.gov

Table 3: Comparison of Synthetic Methods for α-Methyl-L-Proline

| Method | Key Intermediate | Key Steps | Stereocontrol | Reference |

| Self-Reproduction of Chirality | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | Acetal formation, diastereoselective deprotonation-alkylation, hydrolysis | High, via chiral auxiliary derived from proline itself | orgsyn.org, researchgate.net |

| Oxazolidinone Methylation | 2-Trichloromethyloxazolidinone derivative of proline | Oxazolidinone formation, methylation, ring opening | Yields N-formyl derivative | google.com |

| Electrochemical/Thioether Auxiliary | C5-phenylthio proline derivative | Electrochemical methoxylation, thiolation, separation, methylation, desulfurization | Separation of diastereomers required | nih.gov |

Stereochemical Considerations in L-Proline Methyl Ester Hydrochloride Synthesis

Stereochemistry is a paramount consideration in the synthesis and application of proline derivatives. The rigid pyrrolidine ring imparts unique conformational constraints, and the stereocenters at C2 and any substituted positions (e.g., C4) dictate the three-dimensional shape and, consequently, the biological activity of molecules incorporating these residues.

In the synthesis of substituted prolines, controlling the stereochemical outcome is a central challenge. For α-substituted derivatives like α-methyl-L-proline, the key is to perform the alkylation of a proline enolate equivalent with high diastereoselectivity. nih.gov The "self-reproduction of chirality" method is an elegant solution where the chirality of the starting L-proline is temporarily transferred to a chiral auxiliary (the pivalaldehyde-derived acetal), which then directs the stereoselective alkylation before being cleaved. researchgate.netnih.gov This process ensures the retention of configuration at the α-carbon. researchgate.net

For C4-substituted prolines, such as the 4-(phenylmethoxy) and 4,4-difluoro derivatives, synthesis often begins with (2S,4R)-4-hydroxy-L-proline. The stereochemistry at C4 is manipulated using stereospecific reactions. The Mitsunobu reaction and SN2 reactions on sulfonate esters are powerful tools for inverting the stereochemistry at the C4 position. acs.orgnih.gov By carefully planning a sequence of these reactions, chemists can access any desired stereoisomer from a single, inexpensive starting material.

Green Chemistry Approaches in L-Proline Methyl Ester Hydrochloride Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including proline derivatives. The goal is to develop processes that are more efficient, use less hazardous materials, and generate less waste.

A key area of improvement is the choice of reagents. Traditional esterification methods for L-proline methyl ester often use thionyl chloride (SOCl₂), a toxic and corrosive reagent that produces stoichiometric amounts of SO₂ and HCl as byproducts. google.com More environmentally benign approaches seek to replace such hazardous materials. One patented method describes using hydrogen chloride gas with a pyridine catalyst in a recyclable solvent like dichloroethane, which improves atom economy and reduces toxic waste streams. google.com

Organocatalysis, where a small organic molecule accelerates a reaction, represents a major green chemistry strategy. Proline itself and its derivatives are famous organocatalysts. In the context of their synthesis, employing catalytic methods reduces the need for stoichiometric reagents. For example, the use of catalytic acid or base for epimerization in stereochemical editing is preferable to stoichiometric auxiliary-based methods. acs.orgresearchgate.net

Furthermore, process optimization plays a crucial role in sustainability. A recent study on the synthesis of a related compound, trans-4-trifluoromethyl-L-proline, demonstrated a significant reduction in cost and the process mass intensity (PMI) by about 50% through a stereochemical editing approach. acs.org This highlights how rethinking synthetic strategy, in this case moving from a de novo synthesis of the desired isomer to editing a more accessible one, can lead to substantially greener manufacturing processes. acs.org The development of fully automated synthesis protocols, particularly for radiolabeled derivatives, also contributes to greener outcomes by improving efficiency and minimizing manual handling of hazardous materials. nih.gov

Advanced Spectroscopic and Computational Investigations of L Proline Methyl Ester Hydrochloride

Vibrational Spectroscopic Characterization

Vibrational spectroscopy provides profound insights into the molecular structure and bonding within a compound. For L-Proline methyl ester hydrochloride, both FTIR and FT-Raman spectroscopy have been employed to identify its characteristic vibrational modes. These experimental findings are often corroborated by computational calculations to achieve a more precise assignment of the observed spectral bands. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of L-Proline methyl ester hydrochloride reveals distinct absorption bands corresponding to the various functional groups present in the molecule. The synthesis and characterization of methyl L-prolinate hydrochloride have been detailed, with its structure confirmed through FTIR and FT-Raman spectra, supported by ab initio Hartree-Fock and density functional theory (B3LYP) calculations. researchgate.net

Key vibrational bands observed in the FTIR spectrum include those arising from the ammonium (B1175870) salt structure, which are notably different from the free amino ester. researchgate.net For instance, a study on trans-4-hydroxy-L-proline methyl ester hydrochloride identified five bands between 2568 and 2956 cm⁻¹ that were attributed to the ammonium salt structure. researchgate.net The carbonyl (C=O) stretching vibration of the ester group is a prominent feature, typically appearing as a very strong band. researchgate.net In the hydrochloride salt, this band is expected in a specific region, and its position can be influenced by the protonation of the amino group. The presence of the pyrrolidine (B122466) ring contributes to characteristic CH₂ stretching and bending vibrations. sid.ir

Table 1: Selected FTIR Vibrational Frequencies for L-Proline Methyl Ester Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

|---|---|---|

| 2568 - 2956 | Ammonium salt structure vibrations | researchgate.net |

| ~1730 - 1660 | C=O stretching of the ester group | researchgate.net |

| ~1465 | CH₂ scissoring mode | sid.ir |

Note: The exact peak positions can vary slightly based on the experimental conditions and the specific isomeric form.

Fourier Transform Raman (FTR) Spectroscopy Analysis

Complementing the FTIR data, FT-Raman spectroscopy offers valuable information, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of L-Proline methyl ester hydrochloride has been recorded and analyzed alongside its FTIR spectrum. researchgate.net Computational methods have been instrumental in assigning the predicted vibrational frequencies to the experimental spectra. researchgate.net

The Raman spectrum of the pyrrolidine ring in proline and its derivatives shows characteristic bands for CH₂ stretching, scissoring, twisting, and rocking modes. sid.ir For instance, in L-proline, methylene (B1212753) asymmetric and symmetric stretching bands are observed near 2953 and 2868 cm⁻¹, respectively. sid.ir The C=O stretching vibration also gives a distinct signal in the Raman spectrum. researchgate.net The analysis is enhanced by comparing the spectra with that of the parent amino acid, L-proline, and related compounds. sid.ircore.ac.uk

Table 2: Selected FT-Raman Vibrational Frequencies for L-Proline Methyl Ester Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

|---|---|---|

| ~2950 | CH₂ asymmetric stretching | sid.ir |

| ~2900 | CH₂ symmetric stretching | sid.ir |

| ~1483, 1450 | CH₂ scissoring modes | sid.ir |

Note: These values are based on studies of L-proline and are expected to be similar for its methyl ester hydrochloride derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For L-Proline methyl ester hydrochloride and its derivatives, ¹H and ¹³C NMR are fundamental in confirming the chemical structure and exploring the conformational preferences of the pyrrolidine ring.

Proton (¹H) NMR Spectroscopic Analysis of L-Proline Methyl Ester Hydrochloride

The ¹H NMR spectrum of L-Proline methyl ester hydrochloride provides a detailed map of the proton environments within the molecule. The chemical shifts and coupling constants of the protons on the pyrrolidine ring and the methyl ester group are characteristic of the compound's structure.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of L-proline methyl ester shows a singlet for the methyl ester protons (OCH₃) at approximately 3.69 ppm. rsc.org The protons of the pyrrolidine ring appear as a series of multiplets at various chemical shifts, reflecting their distinct magnetic environments. rsc.org For example, the alpha-proton (Hα) is typically observed as a doublet of doublets. rsc.org The hydrochloride salt form influences the chemical shifts, particularly of the protons near the protonated nitrogen atom.

Table 3: Representative ¹H NMR Chemical Shifts for L-Proline Methyl Ester

| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Source |

|---|---|---|---|

| OCH₃ | 3.69 | s | rsc.org |

| Hα | 3.74 | dd | rsc.org |

| Hδ | 3.04 | dt | rsc.org |

| Hδ' | 2.82 - 2.93 | m | rsc.org |

Note: 's' denotes singlet, 'dd' denotes doublet of doublets, 'dt' denotes doublet of triplets, and 'm' denotes multiplet. Chemical shifts can vary with solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopic Characterization of L-Proline Methyl Ester Hydrochloride

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in L-Proline methyl ester hydrochloride gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its local electronic environment.

The carbonyl carbon of the ester group typically appears at the downfield end of the spectrum, around 172-173 ppm. rsc.org The carbon of the methyl group (OCH₃) is found at a much higher field, typically around 51-52 ppm. rsc.org The carbons of the pyrrolidine ring (Cα, Cβ, Cγ, Cδ) have characteristic chemical shifts that are sensitive to the ring's conformation and substitution. rsc.orgspectrabase.com

Table 4: Representative ¹³C NMR Chemical Shifts for N-Acetyl-L-proline methyl ester

| Carbon | Chemical Shift (δ, ppm) in DMSO-d₆ | Source |

|---|---|---|

| C=O (ester) | 172.6 | rsc.org |

| C=O (acetyl) | 168.3 | rsc.org |

| Cα | 58.0 | rsc.org |

| OCH₃ | 51.7 | rsc.org |

| Cδ | 47.2 | rsc.org |

| Cβ | 29.0 | rsc.org |

Note: Data is for the N-acetylated derivative, which provides a close approximation for the carbon shifts in the parent ester, particularly for the ester and pyrrolidine ring carbons.

Application of NMR to Conformational Preferences of L-Proline Methyl Ester and N-Acetylated Derivatives

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the Cγ-endo (down) and Cγ-exo (up) forms. nih.govnih.gov NMR spectroscopy, particularly the analysis of ³JHH coupling constants, is a key experimental technique for studying these conformational preferences in solution. nih.govacs.org

Studies on L-proline methyl ester (ProOMe) and its N-acetylated derivative (AcProOMe) have combined NMR data with theoretical calculations to elucidate their conformational behavior. nih.govacs.org For ProOMe, it was found that hyperconjugative interactions are responsible for the higher stability of the most populated conformer. nih.govacs.org In contrast, for AcProOMe, a combination of hyperconjugative and steric effects governs its conformational equilibrium. nih.govacs.org

The conformational state of the pyrrolidine ring is correlated with the cis/trans isomerization of the preceding peptide bond in N-acetylated derivatives. nih.gov Theoretical calculations have shown that the Cγ-endo pucker is generally more stable than the Cγ-exo conformer. nih.gov Experimental NMR data, including vicinal coupling constants, confirm that in many derivatives, the Cγ-endo conformation is predominant in solution. nih.govfrontiersin.org The solvent can also play a role in shifting the conformational equilibrium. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of molecular weight and structural information through fragmentation analysis. For L-proline methyl ester hydrochloride, the molecule of interest is the protonated form of L-proline methyl ester, [C₆H₁₁NO₂ + H]⁺. The expected molecular weight of the free base is approximately 129.16 g/mol , leading to a molecular ion [M+H]⁺ at an m/z of approximately 130.1.

Under conditions such as electron ionization (EI) or collision-induced dissociation (CID), the protonated molecule undergoes characteristic fragmentation. The fragmentation of protonated amino acids and their esters is a well-studied area, often initiated by the loss of small, stable neutral molecules. Proline's rigid cyclic structure imparts a unique fragmentation pattern. acs.orgacs.orgnih.gov

A primary and highly favorable fragmentation pathway for protonated proline and its derivatives is the loss of the methoxycarbonyl group (-COOCH₃) as a radical or, more commonly, the neutral loss of methanol (B129727) (CH₃OH) followed by the loss of carbon monoxide (CO). The most characteristic fragment arises from the cleavage of the ester group.

The key fragmentation steps for protonated L-proline methyl ester are proposed as follows:

Loss of Methanol (CH₃OH): The protonated molecular ion can readily eliminate a molecule of methanol (32 Da). This is a common fragmentation pathway for methyl esters. This loss results in the formation of a stable acylium ion.

Loss of the Methoxycarbonyl Group (•COOCH₃): Cleavage of the C-C bond between the pyrrolidine ring and the carbonyl carbon can lead to the loss of the methoxycarbonyl radical (59 Da), resulting in the formation of the protonated pyrrolidine ring.

Formation of the Iminium Ion: A hallmark of proline fragmentation is the formation of a stable iminium ion. Following the initial loss of the entire ester group, the resulting ion corresponding to the protonated pyrrolidine ring is observed. A subsequent loss of ethene from the pyrrolidine ring can also occur.

These fragmentation pathways provide a "fingerprint" that allows for the confident identification of the compound in complex mixtures.

Table 1: Proposed Mass Spectrometry Fragmentation of L-Proline Methyl Ester Hydrochloride

| Proposed Fragment | Formula of Lost Neutral/Radical | m/z of Fragment Ion | Notes |

|---|---|---|---|

| [M+H]⁺ | - | ~130.1 | Molecular Ion (protonated L-proline methyl ester) |

| [M+H - CH₃OH]⁺ | CH₃OH | ~98.1 | Loss of methanol, forming a cyclic acylium ion. |

Note: The m/z values are approximate and depend on the isotopic composition.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations provide theoretical insights into molecular structure, stability, and electronic properties, complementing experimental data. For L-proline methyl ester hydrochloride, the protonated form is modeled to understand its intrinsic characteristics.

Ab Initio Hartree-Fock and Density Functional Theory (DFT) Calculations for Structural Prediction

Ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed to predict the most stable geometric structure of a molecule. researchgate.netresearchgate.net For L-proline methyl ester, theoretical studies on the neutral form have identified multiple stable conformers, primarily differing in the pucker of the five-membered pyrrolidine ring (Cγ-endo vs. Cγ-exo) and the orientation of the methyl ester group. nih.gov

Upon protonation at the secondary amine nitrogen to form the hydrochloride salt, significant structural changes are predicted:

The geometry around the nitrogen atom shifts from trigonal pyramidal to tetrahedral.

The C-N bond lengths within the pyrrolidine ring are expected to increase due to the positive charge on the nitrogen atom, which introduces electrostatic repulsion.

The bond angles involving the nitrogen atom will adjust to accommodate the additional hydrogen and the resulting tetrahedral geometry.

DFT calculations, particularly with hybrid functionals like B3LYP, are generally found to provide a more accurate prediction of geometries compared to HF methods, as they include a degree of electron correlation. researchgate.net The predicted structure would show the pyrrolidinium (B1226570) cation interacting with the chloride anion.

Analysis of Atomic Charge Distributions through Computational Methods

The distribution of electron density across a molecule can be analyzed using methods like Mulliken population analysis or Natural Population Analysis (NPA), which is part of the Natural Bond Orbital (NBO) framework. This analysis assigns partial charges to each atom, revealing the electronic landscape of the molecule.

In neutral L-proline methyl ester, the nitrogen atom and the two oxygen atoms of the ester group are sites of negative charge density. However, in L-proline methyl ester hydrochloride, the situation changes dramatically:

The nitrogen atom, now being protonated and part of a secondary ammonium group, bears a significant positive charge.

This positive charge is delocalized to some extent onto the adjacent carbon and hydrogen atoms through inductive effects.

The oxygen atoms of the carbonyl and methoxy (B1213986) groups remain the most electronegative centers in the molecule.

This charge distribution is critical for understanding the molecule's reactivity, intermolecular interactions, and its electrostatic potential.

Theoretical Studies on Intramolecular Interactions and Hyperconjugative Effects

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation. nih.gov Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contributes to the stability of the molecule.

In a study of neutral L-proline methyl ester, NBO analysis revealed that hyperconjugative interactions are key to the stability of its most populated conformer. nih.gov These interactions primarily involve the delocalization of electron density from the nitrogen lone pair into anti-bonding orbitals of adjacent C-C and C-H bonds, and from C-H and C-C sigma bonds into the π* anti-bonding orbital of the carbonyl group.

For the protonated species, L-proline methyl ester hydrochloride, the nature of these interactions would be altered:

The primary donor orbital is no longer the nitrogen lone pair, as it is now engaged in a bond with a proton.

The dominant hyperconjugative interactions would likely be donations from C-H and C-C σ orbitals into the σ* orbitals of the electron-deficient C-N⁺ bonds and the π* orbital of the C=O bond.

HOMO-LUMO Energy Analysis for Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

For L-proline methyl ester hydrochloride, the frontier orbitals are expected to be significantly different from the neutral form:

HOMO: The HOMO is likely to be localized on the atoms with the highest electron density, which would be the oxygen atoms of the ester group, and potentially the C-C and C-H bonds of the ring.

LUMO: The LUMO is expected to be centered around the most electron-deficient parts of the molecule, particularly the protonated nitrogen and the adjacent carbon atoms, as well as the π* orbital of the carbonyl group.

Effect of Protonation: The introduction of a net positive charge on the molecule leads to a significant stabilization (lowering of energy) of all molecular orbitals. Both the HOMO and LUMO energies will be lower compared to the neutral molecule. The HOMO-LUMO gap is also expected to change, reflecting the altered electronic structure and reactivity of the protonated species. This lowering of the LUMO energy, in particular, indicates an increased susceptibility to nucleophilic attack.

Table 2: Conceptual Frontier Orbital Analysis

| Property | L-Proline Methyl Ester (Neutral) | L-Proline Methyl Ester Hydrochloride (Protonated) | Expected Change |

|---|---|---|---|

| HOMO Energy | Relatively High | Lower | Stabilization due to positive charge |

| LUMO Energy | Relatively High | Significantly Lower | Strong stabilization, increased electrophilicity |

| HOMO-LUMO Gap | Moderate | Likely Altered | Reflects change in chemical reactivity |

This table represents a conceptual illustration of the expected effects of protonation based on established principles of quantum chemistry.

Applications of L Proline Methyl Ester Hydrochloride in Organic Synthesis and Catalysis

Role as a Chiral Building Block in Complex Molecule Construction

The rigid, cyclic structure of the proline ring within L-Proline methyl ester hydrochloride provides significant conformational constraint, a feature that chemists exploit to control the three-dimensional arrangement of atoms in target molecules. This makes it an indispensable chiral building block, particularly in the synthesis of peptides and other architecturally complex natural products and pharmaceuticals. sigmaaldrich.comscientificlabs.comsigmaaldrich.com

In peptide synthesis, L-Proline methyl ester hydrochloride functions as the C-terminal protected form of proline. sigmaaldrich.com The methyl ester group effectively blocks the carboxylic acid, preventing it from participating in unwanted side reactions, while the secondary amine is available for coupling with the activated carboxyl group of another amino acid. The hydrochloride salt is typically neutralized in situ using a non-nucleophilic base, such as triethylamine (B128534) or N-methylmorpholine, to liberate the free amine for the coupling reaction. prepchem.comchegg.com

The primary application of L-Proline methyl ester hydrochloride in this context is the stepwise elongation of peptide chains. It is frequently coupled with N-protected amino acids to form dipeptides, which can be further deprotected and elongated to create oligopeptides. Common coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are used to facilitate the formation of the amide (peptide) bond. prepchem.com For instance, the coupling of N-protected lysine (B10760008) derivatives with L-proline methyl ester hydrochloride has been successfully demonstrated. prepchem.com This fundamental reaction is a cornerstone of solution-phase peptide synthesis. sigmaaldrich.com

Table 1: Examples of Dipeptide Synthesis Utilizing Proline Ester Derivatives

| N-Protected Amino Acid | Proline Derivative | Coupling/Activation Method | Dipeptide Product |

| Nα-(1-S-methoxycarbonyl-3-phenylpropyl)-Nε-(benzyloxycarbonyl)-L-lysine | L-proline methyl ester hydrochloride | N,N'-dicyclohexylcarbodiimide (DCC), Triethylamine | N-[Nα-(1-S-methoxycarbonyl-3-phenylpropyl)-Nε-(benzyloxycarbonyl)-L-lysinyl)]-L-proline, methyl ester prepchem.com |

| N-acetyl-L-proline | L-phenylalanine methyl ester hydrochloride | Isobutylchloroformate, N-methylmorpholine | N-acetyl-L-prolyl-L-phenylalanine methyl ester chegg.com |

| Boc-Phe-OSu (N-hydroxysuccinimide ester of Boc-Phenylalanine) | HCl·H-Pro-OMe (L-proline methyl ester hydrochloride) | Mechanochemical ball milling | Boc-Phe-Pro-OMe beilstein-journals.org |

Cyclic peptides often exhibit enhanced biological activity, stability, and receptor selectivity compared to their linear counterparts. nih.gov L-Proline methyl ester hydrochloride is a key starting material for linear precursors that are subsequently cyclized. The presence of proline itself introduces a rigid bend in the peptide backbone, which can pre-organize the linear peptide into a conformation favorable for cyclization. nih.gov

A common strategy involves the synthesis of a linear peptide containing a proline residue, followed by an intramolecular amide bond formation (macrolactamization). Another important cyclization pathway, particularly for dipeptides, is the formation of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides. The thermolysis of proline methyl ester can lead to the formation of the proline-proline diketopiperazine, octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione. researchgate.net This cyclodipeptide can then be used as a scaffold itself or be chemically opened to yield prolylproline. researchgate.net This intramolecular ester aminolysis is a mild and effective method for creating these cyclic structures. beilstein-journals.org

Prolylproline is a dipeptide of significant interest. L-Proline methyl ester hydrochloride is a direct precursor for its synthesis. One established method involves the thermolysis of L-proline methyl ester, which results in the formation of a cyclodipeptide (diketopiperazine). researchgate.net This cyclic intermediate can then be hydrolyzed by opening the dioxopiperazine ring to yield the desired prolylproline dipeptide. researchgate.net Alternatively, a more direct peptide coupling can be employed. Mechanochemical methods, such as ball milling, have been used to couple an activated proline derivative (like Boc-Pro-OSu) with proline methyl ester to form the protected dipeptide, which can then be deprotected to give prolylproline. beilstein-journals.org

Peptide Synthesis Methodologies Utilizing L-Proline Methyl Ester Hydrochloride

Asymmetric Catalysis and Chiral Auxiliary Applications

Beyond its role as a structural component, the inherent chirality of L-proline and its derivatives is harnessed to influence the stereochemical outcome of chemical reactions. L-Proline itself is a renowned organocatalyst. wikipedia.orglibretexts.org L-Proline methyl ester hydrochloride serves as a valuable and modifiable chiral scaffold for the development of more sophisticated chiral catalysts and auxiliaries, addressing challenges like catalyst separation and recyclability. researchgate.net

The modification of the L-proline scaffold is a major strategy for creating new catalytic systems with improved efficiency and selectivity. L-Proline methyl ester hydrochloride is an ideal starting point for such modifications because its amine and ester groups provide convenient handles for chemical elaboration.

Key developments include:

Chiral Ligands for Organometallic Complexes : The methyl ester derivative of L-proline has been used to induce helical chirality in gold(I) complexes through aurophilic interactions. This demonstrates its utility as a chiral ligand that can transfer stereochemical information to a metal center, creating a chiral environment for catalysis.

Immobilized Catalysts : To overcome the challenges of separating homogeneous catalysts from reaction products, researchers have immobilized proline-based catalysts onto solid supports like silica (B1680970). researchgate.net L-Proline methyl ester can be chemically tethered to a support, creating a heterogeneous catalyst that is easily recoverable and reusable, which significantly reduces production costs and is a key trend in sustainable chemistry. researchgate.net

Chiral Ionic Liquids (CILs) : L-proline has been incorporated into the structure of ionic liquids to create CILs, which act as both the catalyst and the reaction medium. mdpi.com These CILs have been successfully applied in asymmetric Michael addition reactions, achieving high conversions and enantioselectivities. mdpi.com L-Proline methyl ester hydrochloride provides a convenient precursor for the synthesis of these novel catalytic materials.

Table 2: Development of Catalysts and Ligands from Proline Scaffolds

| Catalyst/Ligand Type | Precursor/Scaffold | Application / Reaction Type | Key Feature |

| Chiral Gold(I) Complex | L-Proline methyl ester hydrochloride | Inducing helical chirality in organometallic complexes | Transfers chirality to a metal center for asymmetric catalysis. |

| Heterogeneous Catalyst | L-proline methyl ester supported by silica | Asymmetric aldol (B89426) reaction | Catalyst is recyclable, reducing waste and production cost. researchgate.net |

| Chiral Ionic Liquids (CILs) | L-Proline | Asymmetric Michael addition of ketones to nitro-olefins | Acts as both catalyst and solvent; high enantioselectivity achieved. mdpi.com |

Application in Asymmetric Synthesis for Enantiomerically Pure Compounds

Asymmetric synthesis is a critical area of modern chemistry focused on the selective production of one enantiomer of a chiral molecule. L-proline methyl ester hydrochloride is frequently employed as a chiral building block or as a precursor to chiral catalysts for this purpose. chemimpex.com Its rigid pyrrolidine (B122466) ring structure and defined stereochemistry allow for effective transfer of chirality during a chemical transformation.

This compound serves as an essential intermediate in the creation of various pharmaceutical agents. chemimpex.com For instance, it is used in the synthesis of peptide-based drugs, where incorporating the proline residue can enhance the stability and biological activity of the final therapeutic product. chemimpex.com Researchers utilize L-proline methyl ester hydrochloride to prepare specialized chiral catalysts and ligands that are pivotal in asymmetric catalytic processes, thereby providing a reliable method for obtaining compounds with high enantiomeric purity. chemimpex.com

Catalytic Activity in Specific Organic Reactions

The catalytic utility of L-proline methyl ester hydrochloride and its derivatives is well-documented across a range of important organic reactions. It often functions as an organocatalyst, which are small organic molecules that can drive chemical reactions, offering a metal-free alternative to traditional catalysts.

L-proline methyl ester hydrochloride has been identified as an effective catalyst for the Biginelli reaction, a one-pot multicomponent reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). sigmaaldrich.comresearchgate.net These heterocyclic compounds are of significant pharmacological interest. nih.gov In this reaction, the catalyst facilitates the condensation of an aryl aldehyde, a β-ketoester like methyl acetoacetate (B1235776) or ethyl acetoacetate, and urea. sigmaaldrich.comnih.gov

The mechanism of catalysis involves the formation of a chiral enamine intermediate from the reaction between the catalyst and the β-ketoester. researchgate.net This intermediate then reacts with the aldehyde, and the steric environment created by the chiral catalyst directs the approach of the reactants, leading to the formation of an optically active product. researchgate.net Studies have shown that using proline ester salts as catalysts can lead to high yields and excellent enantioselectivities (up to >99% ee) in the synthesis of DHPMs. researchgate.net The effectiveness of the catalysis can be influenced by the choice of counter-ion and reaction conditions. researchgate.net

Table 1: Performance of Chiral Amine Catalysts in Asymmetric Biginelli Reaction This table summarizes the results for the reaction of benzaldehyde, urea, and ethyl acetoacetate under various conditions.

| Catalyst (mol%) | Cocatalyst (mol%) | Solvent | Time (d) | Yield (%) | ee (%) |

| Quinine-derived amine (10) | HCl (10) | THF | 3 | 64 | 66 |

| Quinine-derived amine (10) | HCl (10) | THF | 5 | 71 | 68 |

Data sourced from a study on chiral primary amine-catalyzed Biginelli reactions. nih.gov The catalyst could be recovered in high yields (93-98%) and reused with similar reactivity and selectivity. nih.gov

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. L-proline and its derivatives are among the most successful organocatalysts for this transformation. mdpi.comtcichemicals.com L-proline methyl ester, often generated in situ or used as part of a supported catalyst system, catalyzes the direct aldol reaction between a ketone and an aldehyde. researchgate.netsemanticscholar.org

The catalytic cycle is believed to proceed through an enamine intermediate, formed between the ketone and the secondary amine of the proline catalyst. semanticscholar.org This enamine then attacks the aldehyde, and the stereochemical outcome is controlled by the chiral environment of the catalyst. Research has focused on optimizing reaction conditions and developing supported versions of proline catalysts to improve efficiency, product separation, and catalyst recyclability. researchgate.netrsc.org For example, L-proline methyl ester supported on silica has been developed as a heterogeneous catalyst, which simplifies the purification process and allows for the catalyst to be reused. researchgate.net

Table 2: L-Proline Catalyzed Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde This table illustrates the effect of solvent composition on the reaction outcome.

| Solvent (MeOH/H₂O) | Time (h) | Conversion (%) | dr (anti/syn) | ee (anti, %) |

| 1:0 | 24 | 99 | 93:7 | 96 |

| 9:1 | 24 | 99 | 94:7 | 98 |

| 1:1 | 24 | 80 | 90:10 | 96 |

| 0:1 | 168 | 5 | 80:20 | 70 |

Data adapted from a study optimizing proline-catalyzed aldol reactions. mdpi.com The results show that water/methanol (B129727) mixtures can be highly effective media. mdpi.com

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, which are common motifs in natural products and pharmaceuticals. nih.govrsc.org L-proline and its derivatives are widely used to generate azomethine ylides, which are 1,3-dipoles, through the decarboxylative condensation with aldehydes (often from isatin). nih.govrsc.org

While L-proline itself is the common reactant, the principles of stereocontrol established in these reactions are directly relevant to its ester derivatives. The azomethine ylide generated is chiral and reacts with various dipolarophiles (such as alkenes) in a stereoselective manner to produce complex spiro- and fused N-heterocyclic scaffolds. nih.govrsc.org The reaction's high atom economy and ability to build molecular complexity in a single step make it highly valuable. nih.gov

The Claisen rearrangement is a sigmatropic rearrangement that forms a carbon-carbon bond. The ester-enolate variant involves the rearrangement of an allyl ester to form a γ,δ-unsaturated carboxylic acid. When applied to α-amino allyl esters derived from proline, this reaction provides a pathway to novel, highly substituted chiral amino acids. uni-saarland.denih.gov

A study detailed a formal total synthesis of (-)-cephalotaxine using a proline ester enolate Claisen rearrangement as the key step. nih.gov The research investigated a series of rearrangements with proline allyl esters to establish the desired stereochemistry of a complex tetracyclic core. nih.gov The diastereoselectivity of the rearrangement was found to be controllable by the substitution patterns on the allylic portion of the ester, offering a predictable route to specific stereoisomers. nih.gov

Nitrones are functional groups that can act as electrophiles. Nucleophilic additions to nitrones yield hydroxylamine (B1172632) products, which are versatile intermediates for the synthesis of nitrogen-containing compounds. researchgate.netnii.ac.jp The development of stereocontrolled additions to nitrones is an active area of research. researchgate.net

While direct catalysis by L-proline methyl ester hydrochloride in this specific reaction is less commonly documented than for other transformations, the principles of organocatalysis suggest its potential. Chiral catalysts are sought to control the facial selectivity of the nucleophilic attack on the nitrone. researchgate.net Research in this area has explored using chiral auxiliaries and, to a lesser extent, chiral catalysts to achieve asymmetric induction. researchgate.net Efficiently performing these additions can be challenging, but flow microreactor systems have been shown to improve yields and minimize side reactions by allowing for milder reaction temperatures compared to batch processes. nii.ac.jp

Functional Group Transformation and Protective Group Chemistry

L-Proline methyl ester hydrochloride, with its inherent chirality and bifunctional nature, serves as a valuable and versatile building block in the intricate field of organic synthesis. The strategic presence of a methyl ester protecting the carboxylic acid and a hydrochloride salt protecting the secondary amine allows for selective manipulations at either end of the molecule. This section delves into its utility in functional group transformations and its role within the broader context of protective group chemistry, highlighting how these features are exploited to construct complex molecular architectures.

The core value of L-Proline methyl ester hydrochloride lies in its dual functionality, which is temporarily masked. The secondary amine is protected in its protonated form as a hydrochloride salt, while the carboxylic acid is protected as a methyl ester. This arrangement prevents self-polymerization and allows for controlled, stepwise reactions. The amine can be liberated by treatment with a base, typically an organic amine like triethylamine, making it nucleophilic and ready for subsequent reactions. prepchem.comwiley-vch.de Concurrently, the methyl ester provides a robust shield for the carboxylic acid functionality against nucleophiles and bases, yet it can be removed under specific hydrolytic conditions when desired. This dual protection strategy is fundamental to its application in multi-step syntheses. google.com

Functional Group Transformations

The strategic unmasking of the amine or the reactivity of the ester allows for a variety of functional group transformations, enabling the incorporation of the proline scaffold into larger, more complex molecules.

N-Acylation and N-Alkylation: Following neutralization of the hydrochloride salt, the liberated secondary amine is readily available for acylation or alkylation. A primary application is in peptide synthesis, where it acts as the amine component in coupling reactions. For instance, it can be coupled with an N-protected amino acid, such as Nα-(1-S-methoxycarbonyl-3-phenylpropyl)-Nε-(benzyloxycarbonyl)-L-lysine, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form a dipeptide. prepchem.com Beyond peptide bonds, the amine can undergo other N-acylations; for example, reaction with palmitoyl (B13399708) chloride under Schotten-Baumann conditions yields N-palmitoyl proline derivatives. researchgate.net Furthermore, N-alkylation is also a common transformation. The synthesis of (2S)-N-Benzylproline methyl ester is achieved by reacting L-proline methyl ester hydrochloride with benzyl (B1604629) chloride in the presence of triethylamine. wiley-vch.de This reaction showcases a straightforward method to introduce an N-benzyl group, a common protecting group or a key structural motif in various target molecules.

Ester to Alcohol/Amide Transformation: The methyl ester group can be transformed into other important functional groups. A significant transformation is its reduction to a primary alcohol. While direct reduction procedures for the methyl ester hydrochloride are less commonly detailed, the analogous L-proline ethyl ester is reduced to L-prolinol using sodium borohydride (B1222165) in the presence of lithium chloride. google.com This method highlights a pathway to chiral prolinol derivatives, which are important ligands and chiral auxiliaries. Another key transformation of the ester is its reaction with organometallic reagents. The free L-proline methyl ester (obtained after neutralization) can react with Grignard reagents, such as phenylmagnesium bromide, to yield valuable tertiary alcohols like (S)-diphenylprolinol, a precursor to the well-known Corey-Bakshi-Shibata (CBS) catalyst. sciencemadness.org

Interactive Table 1: Examples of Functional Group Transformations

| Starting Material | Reagents and Conditions | Product | Yield | Transformation Type | Ref |

|---|---|---|---|---|---|

| L-Proline methyl ester hydrochloride | Nα-(1-S-methoxycarbonyl-3-phenylpropyl)-Nε-(benzyloxycarbonyl)-L-lysine, DCC, Et3N, CH2Cl2, -5°C, 24h | N-[Nα-(1-S-methoxycarbonyl-3-phenylpropyl)-Nε-(benzyloxycarbonyl)-L-lysinyl)]-L-proline, methyl ester | 94% | N-Acylation (Peptide Coupling) | prepchem.com |

| L-Proline methyl ester hydrochloride | Benzyl chloride, Et3N, CH2Cl2, reflux | (2S)-N-Benzylproline methyl ester | 82% | N-Alkylation | wiley-vch.de |

| L-Proline ethyl ester | NaBH4, LiCl, Methanol, 20-25°C | L-Prolinol | High | Ester Reduction | google.com |

| L-Proline methyl ester | Phenylmagnesium bromide, THF | (S)-Diphenylprolinol | High | Grignard Reaction | sciencemadness.org |

Protective Group Chemistry

The utility of L-Proline methyl ester hydrochloride is intrinsically linked to the chemical strategies of protection and deprotection. The methyl ester and the hydrochloride serve as temporary masks that can be selectively removed.

Amine Deprotection (Neutralization): The hydrochloride salt is a simple yet effective protecting group for the secondary amine. It renders the amine non-nucleophilic and prevents unwanted side reactions. Deprotection is readily achieved by neutralization with a suitable base. In non-aqueous media, tertiary amines like triethylamine (Et3N) are commonly used to generate the free amine in situ for subsequent reactions, such as the N-acylation and N-alkylation reactions mentioned previously. prepchem.comwiley-vch.de The resulting triethylammonium (B8662869) chloride salt is often insoluble in the reaction solvent (e.g., dichloromethane) and can be removed by filtration.

Ester Deprotection (Hydrolysis): The methyl ester group is a robust protecting group for the carboxylic acid, stable to the basic conditions used to deprotect the amine and to the conditions of many coupling reactions. When the free carboxylic acid is required, the methyl ester can be cleaved, most commonly through hydrolysis. This can be achieved under acidic or basic conditions. For example, hydrolysis of N-Boc protected proline methyl esters can be performed to regain the carboxylic acid. orgsyn.org While specific, high-yield procedures for the simple hydrolysis of L-proline methyl ester hydrochloride back to L-proline are part of general knowledge, detailed experimental reports often focus on more complex substrates. Acid-catalyzed hydrolysis, for instance using aqueous HCl, is a standard method to cleave methyl esters. orgsyn.org

Interactive Table 2: Protective Group Strategies and Deprotection

| Protected Group | Protecting Group | Reagents and Conditions for Deprotection | Product of Deprotection | Typical Use | Ref |

|---|---|---|---|---|---|

| Secondary Amine | Hydrochloride Salt | Triethylamine (Et3N), CH2Cl2 | Free secondary amine (Methyl L-prolinate) | In situ generation for acylation/alkylation | prepchem.comwiley-vch.de |

| Carboxylic Acid | Methyl Ester | Aqueous Acid (e.g., HCl), heat | Free Carboxylic Acid (L-Proline) | Final deprotection step | orgsyn.org |

| Carboxylic Acid | Methyl Ester | Aqueous Base (e.g., NaOH), then acid workup | Free Carboxylic Acid (L-Proline) | Saponification | orgsyn.org |

L Proline Methyl Ester Hydrochloride in Medicinal Chemistry and Pharmaceutical Research

Intermediate in Pharmaceutical Agent Synthesis

The protected carboxyl group and the secondary amine of L-proline methyl ester hydrochloride make it an ideal starting material for complex chemical syntheses. It allows for sequential chemical modifications at the nitrogen atom without the interference of the carboxylic acid functionality, which can be deprotected at a later stage.

Development of Drugs Targeting Neurological Disorders

L-proline and its derivatives are known to play various roles in the central nervous system. Consequently, L-proline methyl ester hydrochloride has been utilized as a key intermediate in the synthesis of drugs targeting neurological and psychiatric conditions. A notable example is its use in the preparation of L-prolinamide, a crucial precursor for the synthesis of Vildagliptin. researchgate.netjuniperpublishers.comgoogle.comlpu.ingoogle.com While Vildagliptin is primarily an antidiabetic agent, the underlying synthetic strategies highlight the utility of L-proline methyl ester hydrochloride in constructing complex heterocyclic structures relevant to neuropharmacology. The synthesis of L-prolinamide from L-proline methyl ester hydrochloride is a well-established process, often involving the reaction of the ester with ammonia. google.comlpu.ingoogle.com

The general scheme for the synthesis of L-prolinamide from L-proline methyl ester hydrochloride is presented below:

| Reactant | Reagent | Product |

| L-Proline Methyl Ester Hydrochloride | Ammonia (in Methanol) | L-Prolinamide |

This straightforward conversion provides a valuable building block for more elaborate drug molecules.

Synthesis of Fluorinated Proline Derivatives for Enhanced Bioactivity and Pharmacokinetics

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. nih.govacs.org L-proline methyl ester hydrochloride serves as a precursor for the synthesis of various fluorinated proline analogues. The strategic placement of fluorine atoms on the proline ring can significantly influence the molecule's conformation and electronic properties, leading to improved biological activity.

Research has shown that fluorinated prolines can stabilize or destabilize the polyproline II (PPII) helical conformation, a key structural motif in many biologically important peptides. researchgate.net For instance, the substitution of proline with (4R)-fluoroproline can stabilize the PPII conformation, while (4S)-fluoroproline has a destabilizing effect. researchgate.net This conformational control is crucial for designing peptides with specific secondary structures and, consequently, desired biological functions. Furthermore, fluorination can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. Studies on fluorinated proline-containing peptides have demonstrated their potential for improved protease resistance and membrane permeability. nih.gov The synthesis of these fluorinated analogues often starts from a protected proline derivative, for which L-proline methyl ester hydrochloride can be a convenient starting point after N-protection.

Design and Synthesis of Bioactive Molecules

The rigid, cyclic structure of proline imparts unique conformational constraints on peptides and other bioactive molecules. L-proline methyl ester hydrochloride provides a readily available chiral scaffold for the design and synthesis of molecules with specific three-dimensional arrangements, which is often a prerequisite for potent and selective biological activity.

Preparation of Peptide-Based Therapeutics

L-proline methyl ester hydrochloride is a fundamental building block in peptide synthesis. sigmaaldrich.com Its pre-protected carboxyl group as a methyl ester allows for efficient coupling of the secondary amine with other amino acids or peptide fragments. This is a common strategy in both solution-phase and solid-phase peptide synthesis. The resulting proline-containing peptides are components of many therapeutic agents, including antimicrobial peptides and peptide hormones. The incorporation of proline and its derivatives can induce specific turns and folds in the peptide backbone, which are often essential for their interaction with biological targets. nih.gov For example, the synthesis of prolylproline, a dipeptide fragment found in many biologically active peptides, can be achieved using L-proline methyl ester hydrochloride as a starting material. researchgate.net

Synthesis of Quaternary Proline Analogues in Drug Discovery